
2-Amino-2-(4-fluorophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-2-(4-fluorophenyl)ethanethioamide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with thiourea in the presence of a base to form the corresponding thioamide . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
2-Amino-2-(4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-2-(4-fluorophenyl)ethanethioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate cellular signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-Amino-2-(4-fluorophenyl)ethanethioamide can be compared with other similar compounds, such as:
2-Amino-2-(4-chlorophenyl)ethanethioamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different reactivity and biological activity.
2-Amino-2-(4-bromophenyl)ethanethioamide: The presence of a bromine atom can also influence the compound’s properties and applications.
2-Amino-2-(4-methylphenyl)ethanethioamide: A methyl group instead of a halogen can lead to variations in the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
1334146-95-0 |
|---|---|
Molecular Formula |
C8H9FN2S |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-amino-2-(4-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H9FN2S/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) |
InChI Key |
OHWCJIJJVJFKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=S)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



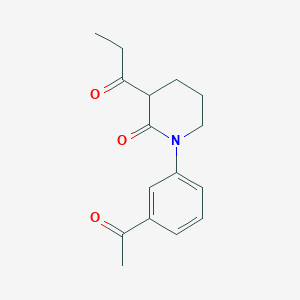
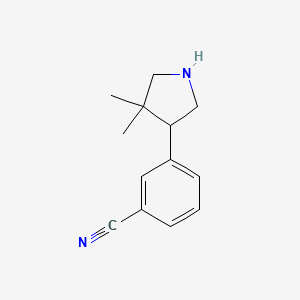
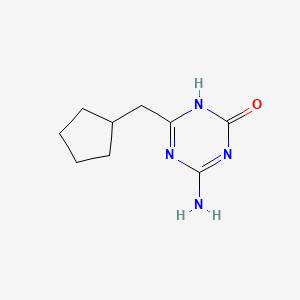
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B15259613.png)

![(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol](/img/structure/B15259621.png)
![2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B15259622.png)
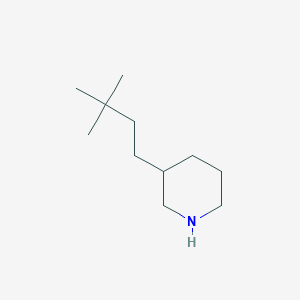


![3-[(Diethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B15259647.png)
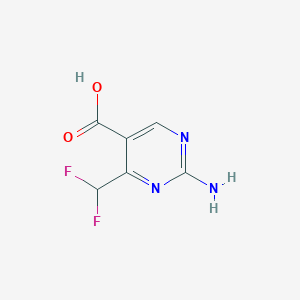
![3-Oxaspiro[bicyclo[5.1.0]octane-4,4'-[1lambda6]thiane]-1',1'-dione](/img/structure/B15259665.png)
